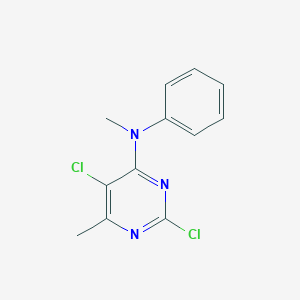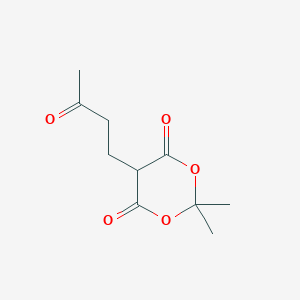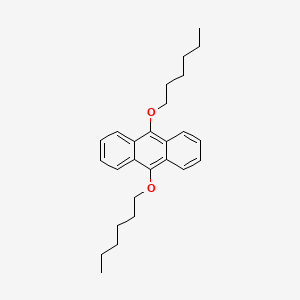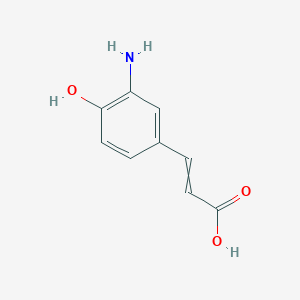
Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate is a complex organic compound with the molecular formula C33H25Cl2N2O4P This compound is notable for its unique structure, which includes a phosphonium ion bonded to a 1,2-diphenyl-1H-imidazol-4-yl group and three phenyl groups, with a perchlorate anion as the counterion
Méthodes De Préparation
The synthesis of Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate typically involves the reaction of triphenylphosphine with 1,2-diphenyl-1H-imidazole-4-carbaldehyde in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under an inert atmosphere to prevent oxidation of the phosphonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to triphenylphosphine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted aromatic compounds.
Applications De Recherche Scientifique
Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The phosphonium ion can interact with nucleophiles, leading to the formation of new bonds. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate can be compared with other similar compounds, such as:
Triphenylphosphine: A simpler phosphine compound without the imidazole group.
1,2-Diphenyl-1H-imidazole: Lacks the phosphonium ion and perchlorate anion.
Phosphonium salts: Other phosphonium salts with different substituents on the phosphonium ion. The uniqueness of this compound lies in its combination of a phosphonium ion with an imidazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90283-96-8 |
|---|---|
Formule moléculaire |
C33H26ClN2O4P |
Poids moléculaire |
581.0 g/mol |
Nom IUPAC |
(1,2-diphenylimidazol-4-yl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C33H26N2P.ClHO4/c1-6-16-27(17-7-1)33-34-32(26-35(33)28-18-8-2-9-19-28)36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31;2-1(3,4)5/h1-26H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
BNQWJAKCHIARFS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CN2C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)

![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)



![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)



![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
